molecular formula C7H4ClF3Zn B14901351 (2,4,5-TrifluorobenZyl)Zinc chloride

(2,4,5-TrifluorobenZyl)Zinc chloride

Cat. No.: B14901351
M. Wt: 245.9 g/mol
InChI Key: VESVSMZZHDDANC-UHFFFAOYSA-M
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Description

(2,4,5-trifluorobenzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of trifluoromethyl groups enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-trifluorobenzyl)zinc chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

2,4,5-trifluorobenzyl chloride+Zn(2,4,5-trifluorobenzyl)zinc chloride\text{2,4,5-trifluorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 2,4,5-trifluorobenzyl chloride+Zn→(2,4,5-trifluorobenzyl)zinc chloride

Industrial Production Methods

On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-trifluorobenzyl)zinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions

Common reagents used with this compound include:

    Electrophiles: Such as alkyl halides and carbonyl compounds.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic substitution: Formation of substituted benzyl compounds.

    Oxidation: Formation of trifluoromethyl alcohols or ketones.

    Reduction: Formation of trifluoromethyl hydrocarbons.

Scientific Research Applications

(2,4,5-trifluorobenzyl)zinc chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of fluorinated materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (2,4,5-trifluorobenzyl)zinc chloride involves its ability to act as a nucleophile in chemical reactions. The zinc atom coordinates with the trifluorobenzyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorobenzyl chloride: A precursor in the synthesis of (2,4,5-trifluorobenzyl)zinc chloride.

    3,4,5-Trifluorobenzylzinc bromide: Another organozinc compound with similar reactivity but different halide.

    2-fluoro-5-(trifluoromethyl)benzylzinc chloride: A compound with similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl groups, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C7H4ClF3Zn

Molecular Weight

245.9 g/mol

IUPAC Name

chlorozinc(1+);1,2,4-trifluoro-5-methanidylbenzene

InChI

InChI=1S/C7H4F3.ClH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1

InChI Key

VESVSMZZHDDANC-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.Cl[Zn+]

Origin of Product

United States

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